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Compound of Interest

Compound Name: Isopropyl isostearate

Cat. No.: B3428478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isopropyl isostearate, an ester widely utilized as an emollient and lubricant in the

pharmaceutical and cosmetic industries. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for isopropyl isostearate,

presented in a structured format to support research, quality control, and formulation

development.

Chemical Structure and Properties

Isopropyl isostearate is the ester formed from isostearic acid (specifically, 16-

methylheptadecanoic acid) and isopropyl alcohol. Its structure is characterized by a long,

branched fatty acid chain.

IUPAC Name: propan-2-yl 16-methylheptadecanoate[1]

CAS Number: 68171-33-5[1]

Molecular Formula: C₂₁H₄₂O₂[1]

Molecular Weight: 326.56 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the predicted ¹H and ¹³C NMR spectral data for isopropyl isostearate.

Note: Experimental values may vary slightly based on the solvent and spectrometer frequency.

The following data are estimated based on typical chemical shifts for fatty acid esters.

¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for Isopropyl Isostearate

Protons
Predicted Chemical
Shift (δ) ppm

Multiplicity Integration

Terminal methyl

groups of the

isostearate chain (-

CH(CH₃)₂)

~ 0.85 Doublet 6H

Methylene chain (-

(CH₂)n-)
~ 1.25 Multiplet ~26H

Methine proton of the

isostearate chain (-

CH(CH₃)₂)

~ 1.50 Multiplet 1H

β-Methylene to

carbonyl (-CH₂-CH₂-

COO-)

~ 1.60 Multiplet 2H

α-Methylene to

carbonyl (-CH₂-COO-)
~ 2.28 Triplet 2H

Methine proton of the

isopropyl group (-

OCH(CH₃)₂)

~ 4.98 Septet 1H

Methyl groups of the

isopropyl group (-

OCH(CH₃)₂)

~ 1.22 Doublet 6H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3428478?utm_src=pdf-body
https://www.benchchem.com/product/b3428478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Isopropyl Isostearate

Carbon Predicted Chemical Shift (δ) ppm

C=O (Ester carbonyl) ~ 173

-O-CH (Isopropyl methine) ~ 67

-CH₂-COO (α-Carbon) ~ 35

Methylene chain (-(CH₂)n-) ~ 22-32

Isostearate chain methine (-CH(CH₃)₂) ~ 39

Isostearate chain terminal methyls (-CH(CH₃)₂) ~ 23

Isopropyl methyls (-OCH(CH₃)₂) ~ 22

Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of isopropyl
isostearate is as follows:

Sample Preparation: Approximately 10-20 mg of isopropyl isostearate for ¹H NMR (or 50-

100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-

d (CDCl₃), within an NMR tube. A small quantity of tetramethylsilane (TMS) can be added to

serve as an internal reference standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized for

the analysis.

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic

field is shimmed to ensure homogeneity.

For ¹H NMR, a sufficient number of scans are collected to achieve a satisfactory signal-to-

noise ratio.
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For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of

the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform to produce the NMR spectrum. The spectrum is then phased, baseline-corrected,

and referenced to the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule. The IR

spectrum of isopropyl isostearate is dominated by the characteristic absorption bands of the

ester functional group and the long hydrocarbon chain.

IR Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Isopropyl Isostearate

Wavenumber (cm⁻¹) Assignment Intensity

~ 2925 C-H stretch (alkane) Strong

~ 2855 C-H stretch (alkane) Strong

~ 1738 C=O stretch (ester) Strong

~ 1465 C-H bend (alkane) Medium

~ 1377 C-H bend (isopropyl) Medium

~ 1170 C-O stretch (ester) Strong

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
A standard protocol for obtaining the FTIR spectrum of liquid isopropyl isostearate is as

follows:

Sample Preparation: A single drop of neat isopropyl isostearate is placed directly onto the

surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt
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plate is then carefully positioned on top to form a thin liquid film between the plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the clean, empty salt plates is acquired first and

automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight

of a compound and to deduce its structure from its fragmentation pattern. Electron Ionization

(EI) is a common method for analyzing volatile molecules like isopropyl isostearate, often in

conjunction with Gas Chromatography (GC-MS).

Mass Spectrometry Data
The mass spectrum of isopropyl isostearate will exhibit a molecular ion peak (M⁺)

corresponding to its molecular weight. However, this peak may be of low intensity. The

fragmentation pattern is expected to show characteristic losses of the isopropyl group and

fragmentation along the fatty acid chain.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of Isopropyl Isostearate
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m/z
Proposed Fragment
Identity

Notes

326 [C₂₁H₄₂O₂]⁺ Molecular Ion (M⁺)

284 [M - C₃H₆]⁺

Loss of propene from the

isopropyl ester (McLafferty

rearrangement)

269 [M - C₃H₇O]⁺ Loss of the isopropoxy radical

various [CnH2n+1]⁺ and [CnH2n-1]⁺

Series of hydrocarbon

fragments from the fatty acid

chain

43 [C₃H₇]⁺ Isopropyl cation

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A typical workflow for the GC-MS analysis of isopropyl isostearate is as follows:

Sample Preparation: A dilute solution of isopropyl isostearate is prepared in a volatile

organic solvent (e.g., hexane or ethyl acetate).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS).

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed

by a ramp up to 300 °C at a rate of 10 °C/minute.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of isopropyl isostearate.
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Caption: Workflow for the Spectroscopic Analysis of Isopropyl Isostearate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of
Isopropyl Isostearate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428478#spectroscopic-data-of-isopropyl-
isostearate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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